Ethyl quinazoline-8-carboxylate
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Overview
Description
Ethyl quinazoline-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-convulsant properties . The structure of this compound consists of a quinazoline ring system with an ethyl ester group at the 8th position, making it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
The synthesis of ethyl quinazoline-8-carboxylate can be achieved through various methods. One common synthetic route involves the cyclization of anthranilamide with ethyl oxalate under reflux conditions . Another method includes the use of aza-reactions, microwave-assisted reactions, metal-catalyzed reactions, ultrasound-promoted reactions, and phase-transfer catalysis . These methods offer different advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
Ethyl quinazoline-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Cyclization: This reaction can form additional rings within the molecule, enhancing its structural complexity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl quinazoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Ethyl quinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 4-quinazolone-2-carboxylate: Similar in structure but with different functional groups, leading to distinct biological activities.
Quinoline derivatives: These compounds have a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
Quinoxaline derivatives: These compounds have a similar bicyclic structure but with different nitrogen atom arrangements and applications.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-12-7-13-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
ZWZAJDXSXULTHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=CN=CN=C21 |
Origin of Product |
United States |
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